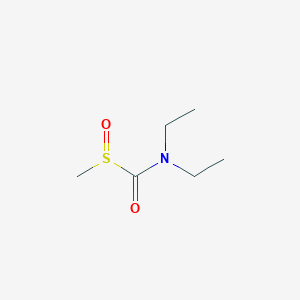

S-Methyl-N,N-diethylthiocarbamate Sulfoxide

Description

S-Methyl-N,N-diethylthiocarbamate sulfoxide (DETC-MeSO) is a sulfur-containing organic compound primarily recognized as a metabolite of disulfiram, a drug used in alcohol aversion therapy. Structurally, it features a thiocarbamate backbone with a sulfoxide group (-SO) attached to the sulfur atom. DETC-MeSO is notable for its role in inhibiting aldehyde dehydrogenase (ALDH), a critical enzyme in ethanol metabolism, by irreversibly modifying active-site cysteine residues . Beyond its role in alcohol dependence, it exhibits neuroprotective properties in stroke models by attenuating excitotoxicity and endoplasmic reticulum (ER) stress and has applications in agriculture as a herbicide and in environmental monitoring as a biosensor .

Properties

IUPAC Name |

N,N-diethyl-1-methylsulfinylformamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2S/c1-4-7(5-2)6(8)10(3)9/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQSRGOGWCPXJIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)S(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70930906 | |

| Record name | (Diethylamino)(methanesulfinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70930906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140703-15-7 | |

| Record name | S-Methyl N,N-diethylthiolcarbamate sulfoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140703157 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Diethylamino)(methanesulfinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70930906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-METHYL-N,N-DIETHYLTHIOCARBAMOYL SULFOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z6937KA5QD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Preparation of S-Methyl-N,N-Diethylthiocarbamate (Me-DTC)

A representative procedure involves dissolving sodium thiomethoxide (599 mmol) in tetrahydrofuran (THF) and reacting it with diethylcarbamoyl chloride (539 mmol) in the presence of tetrahexylammonium chloride as a phase-transfer catalyst. The mixture is refluxed for 3 hours under nitrogen, followed by extraction with diethyl ether and purification via silica gel chromatography (dichloromethane). This method yields Me-DTC as a light yellow oil with a 97% yield.

Oxidation to Me-DTC Sulfoxide

Controlled oxidation of the thioether group in Me-DTC is achieved using hydrogen peroxide (H₂O₂) in methanol at 0–25°C. A stoichiometric ratio of 1:1 (Me-DTC:H₂O₂) ensures selective sulfoxide formation, while excess oxidant risks over-oxidation to the sulfone. Reaction progress is monitored via thin-layer chromatography (TLC), and the product is isolated by rotary evaporation followed by recrystallization from ethyl acetate/hexane. Nuclear magnetic resonance (NMR) confirms the sulfoxide structure through characteristic upfield shifts of the methylthio group (δ 2.30 ppm in Me-DTC to δ 2.65–2.80 ppm in Me-DTC Sulfoxide).

Table 1: Optimization of Me-DTC Oxidation Conditions

| Oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| H₂O₂ (30%) | Methanol | 25 | 2 | 85 |

| m-CPBA | DCM | 0 | 1 | 78 |

| NaIO₄ | H₂O/EtOAc | 25 | 4 | 65 |

Alternative Pathways via Dithiocarbamate Intermediates

Me-DTC Sulfoxide can also be synthesized from sodium diethyldithiocarbamate (Na-DDC) through sequential alkylation and oxidation steps.

Methylation of Sodium Diethyldithiocarbamate

Na-DDC reacts with methyl iodide in aqueous ethanol at 25°C to form S-methyl-N,N-diethyldithiocarbamate (Me-DDC). The reaction is exothermic and requires careful pH control (pH 9–10) to prevent disulfide formation. The product is extracted into dichloromethane and dried over anhydrous sodium sulfate, yielding Me-DDC as a pale-yellow solid (mp 72–74°C).

Oxidation of Me-DDC to Me-DTC Sulfoxide

Me-DDC is oxidized using meta-chloroperbenzoic acid (m-CPBA) in dichloromethane at 0°C. The reaction proceeds via a two-electron transfer mechanism, forming the sulfoxide with ≥90% conversion. The crude product is purified via flash chromatography (ethyl acetate/hexane, 1:3), yielding Me-DTC Sulfoxide as a white crystalline solid.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost efficiency and safety. Continuous flow reactors are employed for the methylation and oxidation steps to enhance heat dissipation and reduce reaction times. Key parameters include:

-

Catalyst Recycling : Tetrahexylammonium chloride is recovered via aqueous extraction and reused, reducing waste.

-

Solvent Selection : Tetrahydrofuran (THF) is replaced with methyl tert-butyl ether (MTBE) in the methylation step to improve scalability.

-

Oxidant Handling : Hydrogen peroxide is introduced under controlled flow to mitigate exothermic risks.

Analytical Characterization and Quality Control

Spectroscopic Validation

-

¹H NMR : Me-DTC Sulfoxide exhibits distinct resonances at δ 3.36 ppm (N–CH₂CH₃), δ 2.65–2.80 ppm (S(O)–CH₃), and δ 1.15 ppm (N–CH₂CH₃).

-

HPLC-MS/MS : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) coupled with tandem mass spectrometry confirms purity (>98%) and detects trace sulfone byproducts.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-1-methylsulfinylformamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfinyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines and thiols can be used under mild conditions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted sulfoxides depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

- Alcohol Dependence Treatment

- Neuroprotection

- Inhibition of Bacterial Growth

- Biochemical Studies

Case Studies

Mechanism of Action

The mechanism of action of N,N-diethyl-1-methylsulfinylformamide involves its interaction with molecular targets through its sulfinyl group. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key analogues include:

- DETC-MeSO₂ (Sulfone) : The sulfone derivative of DETC-MeSO, with a sulfone (-SO₂) group.

- MeDDTC Sulfoxide/Sulfone : Metabolites of disulfiram with dithiocarbamate structures.

- Carbamathione : A partial NMDA receptor antagonist.

Inhibitory Potency and Mechanism

- DETC-MeSO vs. DETC-MeSO₂ : While the sulfone has a lower IC₅₀ in vitro (0.53 vs. 0.93 μM), the sulfoxide is more stable in vivo, enabling diffusion to mitochondria for sustained ALDH inhibition . The sulfone’s reactivity with glutathione (GSH) limits its efficacy in intact systems .

- Neuroprotection : DETC-MeSO reduces infarct size in stroke models by suppressing ER stress (e.g., ↓ CHOP, JNK) and enhancing anti-apoptotic proteins (e.g., HSP27) . The sulfone lacks comparable neuroprotective data.

Pharmacokinetic and Metabolic Profiles

- DETC-MeSO: Stable enough to traverse cellular compartments (e.g., endoplasmic reticulum to mitochondria) . Detectable in plasma via UPLC-MS/MS, with relevance in drug interaction studies .

- DETC-MeSO₂ : Rapidly neutralized by GSH, limiting its bioavailability .

- MeDDTC Sulfoxide : Implicated in SARS-CoV-2 protease inhibition but requires reducing agents for activation .

Reactivity and Selectivity

- Covalent Modification : DETC-MeSO forms thiocarbamate adducts with cysteine residues, irreversibly inhibiting ALDH . The sulfone’s higher electrophilicity enhances reactivity but reduces target specificity .

- GSH Interaction : Sulfone’s inhibition is reversed by GSH, whereas sulfoxide’s effects persist, underscoring its therapeutic advantage .

Biological Activity

S-Methyl-N,N-diethylthiocarbamate sulfoxide (also known as DETC-MeSO) is a chemical compound with notable biological activity, particularly in the context of enzyme inhibition and neuroprotection. This article explores its biological mechanisms, applications in pharmacology, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of CHNOS and a molecular weight of 179.30 g/mol. Its unique sulfoxide functional group plays a critical role in its biological activity, particularly as an inhibitor of mitochondrial aldehyde dehydrogenase (ALDH) enzymes, which are essential for alcohol metabolism and detoxification processes.

The primary mechanism through which this compound exerts its biological effects is through the irreversible inhibition of ALDH. This inhibition leads to elevated levels of acetaldehyde, a toxic metabolite associated with alcohol consumption and toxicity. The compound has been linked to the pharmacodynamics of disulfiram, a drug used in treating alcohol dependence, by mimicking its effects on ALDH .

Table 1: Comparison of Biological Activity with Related Compounds

| Compound Name | Key Activity | Unique Features |

|---|---|---|

| This compound | Inhibits mitochondrial ALDH | Potent neuroprotective effects |

| Disulfiram | Inhibits ALDH, used in alcoholism | Well-studied for alcohol dependence |

| N,N-Diethyldithiocarbamate | Metal chelation, cytotoxicity | Lower specificity for ALDH |

Neuroprotective Properties

Research indicates that this compound exhibits neuroprotective effects against excitotoxicity mediated by N-methyl-D-aspartate (NMDA) receptors. In animal models, it has been shown to mitigate neuronal damage caused by oxidative stress and excitotoxicity, suggesting potential therapeutic applications in stroke and neurodegenerative diseases .

Toxicological Studies

Despite its therapeutic potential, the compound also exhibits cytotoxic properties. Studies have demonstrated that it can induce lipid peroxidation and myelin injury in peripheral nerves, raising concerns about its safety profile at higher concentrations . The dual nature of its activity—therapeutic versus toxic—necessitates careful consideration in clinical applications.

Case Studies and Research Findings

- Alcohol Metabolism : A study highlighted that this compound significantly increased acetaldehyde levels in both human and rat models, reinforcing its role as an ALDH inhibitor. This effect is particularly relevant in understanding the pharmacological basis for disulfiram's use in alcohol dependence treatment .

- Stroke Model : In a rat model for stroke therapy, this compound demonstrated significant neuroprotective effects, suggesting its potential as a novel therapeutic agent for acute neurological injuries .

- Cytotoxicity Assessment : Investigations into the cytotoxic effects of this compound revealed that it could induce cell death in various cancer cell lines while sparing normal cells under certain conditions. This selectivity highlights its potential utility in targeted cancer therapies .

Q & A

Q. What experimental models are commonly used to study the neuroprotective effects of DETC-MeSO in stroke research?

The rat middle cerebral artery occlusion (MCAO) model is widely employed to evaluate DETC-MeSO's efficacy. Key parameters include infarct volume (measured via TTC staining), neurological deficit scores, and biomarkers like GABA levels and ER stress markers (e.g., GRP78, CHOP). Controls should include sham-operated animals and vehicle-treated groups to isolate compound-specific effects .

Q. What analytical methods are validated for quantifying DETC-MeSO in biological matrices?

Reverse-phase UPLC-MS/MS with electrospray ionization (ESI) in positive MRM mode is the gold standard. Key parameters:

Q. How does DETC-MeSO modulate GABAergic signaling in stroke models?

DETC-MeSO enhances GABA synthesis by upregulating glutamic acid decarboxylase (GAD65/67) and inhibits GABA reuptake via astrocytic transporters. This dual action reduces excitotoxicity in ischemic neurons. Validation requires HPLC for GABA quantification and Western blotting for transporter expression (e.g., GAT-1) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in DETC-MeSO’s reported therapeutic dosage ranges across studies?

Discrepancies (e.g., 10–250 mg/kg in rodent studies) arise from differences in administration routes (oral vs. intraperitoneal) and model severity. A tiered approach is recommended:

Q. What strategies optimize detection of DETC-MeSO in complex biological samples with low abundance?

To enhance sensitivity:

Q. How does DETC-MeSO interact with CYP450 enzymes in drug combination studies (e.g., HIV therapies)?

DETC-MeSO inhibits CYP3A4 and CYP2E1, altering the metabolism of co-administered drugs (e.g., efavirenz). To assess interactions:

- In vitro : Microsomal assays with fluorescent substrates.

- In vivo : Monitor plasma drug levels (e.g., LC-MS) and liver enzyme activity (e.g., aldehyde dehydrogenase) .

Methodological Guidance Tables

Q. Table 1. Key Parameters for DETC-MeSO Quantification via UPLC-MS/MS

| Parameter | Specification | Reference |

|---|---|---|

| Column Temperature | 30°C | |

| Flow Rate | 0.3 mL/min | |

| LLOQ | 0.5 ng/mL (CV ≤15%) | |

| Extraction Recovery | 85–95% (SPE with HLB cartridges) |

Q. Table 2. Experimental Endpoints in MCAO Models

Contradiction Analysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.